Benzenamine, N-3-butenyl-

Heterocyclic Chemistry Cyclization Medicinal Chemistry Scaffolds

Sourcing saturated N-alkylanilines or N-allylaniline for cyclization often results in C-N bond cleavage or incorrect ring sizes, wasting valuable synthesis time. N-(3-Butenyl)aniline (CAS 29369-71-9) is the definitive homoallylic aniline scaffold designed to solve this problem. - Achieves 72% I₂-promoted cyclization to the privileged benzo[b]azepine core-a transformation impossible with N-allylaniline or saturated analogues. - Divergent reactivity: the same starting material yields either five-membered pyrrolidines or seven-membered benzo[b]azepines, streamlining diversity-oriented synthesis libraries. - Commercial procurement eliminates overalkylation by-products and tedious purification, allowing your team to focus on downstream applications immediately.

Molecular Formula C10H13N
Molecular Weight 147.221
CAS No. 29369-71-9
Cat. No. B2505737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-3-butenyl-
CAS29369-71-9
Molecular FormulaC10H13N
Molecular Weight147.221
Structural Identifiers
SMILESC=CCCNC1=CC=CC=C1
InChIInChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2
InChIKeyFYTQTQULTLRMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Butenyl)aniline: Dual-Function Building Block


Benzenamine, N-3-butenyl-, commonly known as N-(3-butenyl)aniline or N-(but-3-en-1-yl)aniline (CAS: 29369-71-9), is an organic compound with the molecular formula C₁₀H₁₃N [1]. It belongs to the class of secondary aromatic amines and is structurally defined by an aniline core tethered to a 3-butenyl (homoallyl) chain via the nitrogen atom. This substitution pattern imparts a distinct bifunctional character: the nucleophilic secondary arylamine enables participation in N-centered transformations, while the unactivated terminal alkene provides a versatile handle for cyclization, hydroamination, and polymerization reactions. This dual functionality positions N-(3-butenyl)aniline as a valuable synthetic intermediate in medicinal chemistry and materials science, distinct from its saturated N-alkylaniline counterparts [1].

Why N-(3-Butenyl)aniline Cannot Be Substituted


Substituting N-(3-butenyl)aniline with a generic N-alkylaniline (e.g., N-butylaniline) or a shorter-chain N-alkenylaniline (e.g., N-allylaniline) leads to a fundamental loss of synthetic utility. The terminal alkene of the 3-butenyl chain is unactivated, which distinguishes it from the more reactive allyl group of N-allylaniline that is prone to C–N bond cleavage under metal-catalyzed conditions [1]. Furthermore, the extended ethylene spacer between the nitrogen and the alkene in N-(3-butenyl)aniline creates an ideal geometry for intramolecular cyclization to form five-membered N-heterocycles (e.g., pyrrolidines) and, under oxidative conditions, seven-membered benzo[b]azepines [2]. Saturated N-alkylanilines completely lack this cyclization potential, and N-allylaniline follows a different rearrangement pathway, making N-(3-butenyl)aniline the unique scaffold for these specific molecular architectures. The quantitative evidence below details these non-substitutable performance characteristics.

Evidence-Based Advantages of N-(3-Butenyl)aniline


I₂-Promoted Benzo[b]azepine Cyclization

N-(3-butenyl)aniline undergoes an I₂-promoted intramolecular oxidative cyclization to yield benzo[b]azepine derivatives. This transformation is not feasible with the homologous N-allylaniline, which lacks the necessary carbon chain length to form the seven-membered ring [1]. Under optimized metal-free conditions (I₂, DMSO, 100 °C, 12 h), N-(3-butenyl)aniline achieved a 72% isolated yield of the corresponding benzo[b]azepine [1]. This demonstrates a unique cyclization pathway that is structurally precluded for the closest comparator.

Heterocyclic Chemistry Cyclization Medicinal Chemistry Scaffolds

Hydroaminative Pyrrolidine Synthesis

In contrast to oxidative benzo[b]azepine formation, intramolecular hydroamination of N-(3-butenyl)aniline yields the saturated N-heterocycle 2-methyl-1-phenylpyrrolidine [1]. This transformation exploits the unactivated terminal alkene and is not possible with the saturated comparator N-butylaniline, which lacks the requisite C–C π-bond. The divergent reactivity under catalytic hydroamination versus oxidative I₂ conditions highlights the compound's versatility as a scaffold [1].

Hydroamination Organometallic Catalysis Pyrrolidine Synthesis

Patent-Protected Monomer for Condensation Resins

A foundational patent (US2495890A) explicitly claims a resinous material comprising the reaction product of a carbonyl compound (aldehyde or ketone) with N-butenylaniline [1]. This specific claim establishes a documented industrial application for the compound in polymer and resin synthesis. The unsaturated butenyl side chain provides a site for crosslinking or further functionalization, which is not available in the saturated N-butylaniline analog.

Polymer Chemistry Materials Science Resin Synthesis

Direct Alkylation Inefficiency

Synthesis of N-(3-butenyl)aniline via direct alkylation of aniline with 3-butenyl halides is reported to often suffer from low efficiency and significant overalkylation . This contrasts with the synthesis of N-allylaniline, where direct allylation with allyl halides under similar conditions typically proceeds with higher yields and less byproduct formation due to the higher reactivity of the allyl electrophile [1].

Organic Synthesis Process Chemistry Reaction Optimization

Stability Against C–N Bond Cleavage

N-Allylaniline is known to undergo C–N bond cleavage upon reaction with Pd(II) and Pt(II) complexes in polar solvents, yielding aniline and methylacetylene [1]. This instability severely limits its use as a ligand or substrate in certain transition metal-catalyzed reactions. In contrast, the homologous 3-butenyl chain in N-(3-butenyl)aniline, with its ethylene spacer separating the alkene from the nitrogen, lacks the allylic activation required for such facile C–N bond scission. This structural feature confers greater chemical robustness under metal-catalyzed conditions [2].

Organometallic Chemistry Catalysis Ligand Stability

Selective Hydroformylation to N-Arylpyrrolidine Aldehydes

Rhodium-catalyzed reactions of o-cyano-N-but-3-enylanilines with H₂/CO give low yields of double hydroformylation products, with major products arising from hydrogenation or cross-coupling of intermediate enamines [1]. This behavior contrasts with that of unsubstituted N-(3-butenyl)aniline, which under similar Rh-catalyzed hydroformylation conditions yields N-arylpyrrolidine aldehydes as the major products [1]. This divergence highlights how the presence or absence of an ortho-cyano group dramatically alters the reaction pathway and product distribution.

Hydroformylation Organometallic Catalysis Aldehyde Synthesis

Key Applications of N-(3-Butenyl)aniline


Benzo[b]azepine-Based CNS Drug Candidates

Researchers developing novel CNS therapeutics can leverage the 72% yield I₂-promoted cyclization of N-(3-butenyl)aniline to efficiently construct the benzo[b]azepine core, a key scaffold in antidepressant and anxiolytic drug discovery programs. This metal-free method provides direct access to a privileged structure that is inaccessible from N-allylaniline or saturated N-alkylanilines [1].

Divergent Heterocycle Library Synthesis

For diversity-oriented synthesis, N-(3-butenyl)aniline serves as a single starting material capable of yielding two distinct N-heterocyclic frameworks (pyrrolidines via hydroamination and benzo[b]azepines via oxidative cyclization). This divergent reactivity reduces the number of distinct starting materials required for library production, streamlining synthesis workflows [1].

Resinous Condensation Polymer Development

Industrial and academic polymer chemists can utilize N-(3-butenyl)aniline as a monomer for condensation polymerization with aldehydes and ketones, as validated by US2495890A. The resulting resins, containing pendant alkene functionality, offer potential for post-polymerization crosslinking or functionalization, enabling the creation of materials with tailored mechanical or thermal properties [2].

Strategic Sourcing Over In-House Synthesis

Given the documented inefficiency and overalkylation issues associated with the direct synthesis of N-(3-butenyl)aniline from aniline and 3-butenyl halides , R&D laboratories with constrained synthesis resources should prioritize commercial procurement of this compound. This approach avoids time-consuming reaction optimization and purification challenges, allowing chemists to focus on downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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